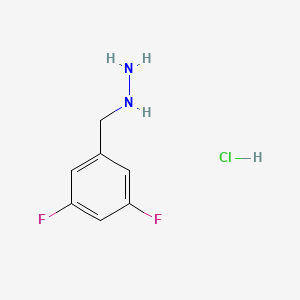

(4-Bromo-2,6-difluorophenyl)methanamine

説明

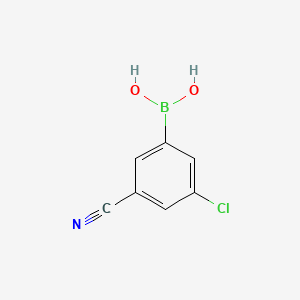

“(4-Bromo-2,6-difluorophenyl)methanamine” is a chemical compound with the molecular formula C7H6BrF2N . It is available in solid form and has a molecular weight of 222.03 g/mol . The compound is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

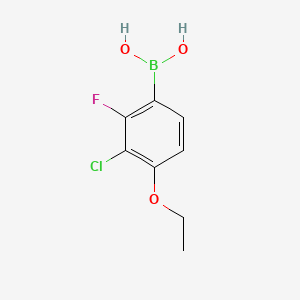

The InChI code for “(4-Bromo-2,6-difluorophenyl)methanamine” is 1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(4-Bromo-2,6-difluorophenyl)methanamine” is a colorless to white to yellow liquid or semi-solid or solid . It is stored in an inert atmosphere at temperatures between 2-8°C . .科学的研究の応用

Organic Synthesis

(4-Bromo-2,6-difluorophenyl)methanamine: serves as a versatile building block in organic synthesis. Its bromine and fluorine atoms make it a reactive intermediate for various organic reactions. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile, or it can participate in coupling reactions to form more complex molecules. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to introduce fluorine atoms into other molecules, which can significantly alter their biological activity .

Material Science

In material science, this compound’s derivatives can be used to modify surface properties of materials. Fluorinated compounds are known for their hydrophobicity, which can be exploited to create water-resistant coatings or surfaces. Additionally, the bromine atom can be used for further functionalization, allowing for the development of advanced materials with specific desired properties .

Medicinal Chemistry

In medicinal chemistry, (4-Bromo-2,6-difluorophenyl)methanamine is a precursor for the synthesis of various biologically active molecules. Its incorporation into drug frameworks can improve pharmacokinetic properties, such as metabolic stability and membrane permeability. Researchers utilize this compound to develop new therapeutic agents, particularly in the areas of oncology and infectious diseases .

Photophysics

The compound’s structure is conducive to studies in photophysics, particularly in understanding the electron-withdrawing effects of the fluorine atoms on the aromatic ring. This can influence the compound’s absorption and emission spectra, making it a candidate for the development of novel photoactive materials. Such materials have potential applications in sensors, data storage, and molecular switches .

Supramolecular Chemistry

(4-Bromo-2,6-difluorophenyl)methanamine: can be used to study non-covalent interactions in supramolecular assemblies. The bromine atom can participate in halogen bonding, which is a type of non-covalent interaction that is crucial for the self-assembly of complex structures. This has implications in the design of new materials and nanotechnology .

Catalysis

This compound can also find applications in catalysis. The fluorine atoms can influence the electronic properties of catalysts, potentially leading to increased reactivity and selectivity in various chemical reactions. This is particularly relevant in the development of environmentally friendly catalytic processes .

Environmental Science

In environmental science, derivatives of (4-Bromo-2,6-difluorophenyl)methanamine can be used as tracers or probes to study chemical processes in the atmosphere. The presence of fluorine atoms makes these compounds amenable to detection by specialized analytical techniques, aiding in the monitoring of atmospheric pollutants .

Chemical Education

Lastly, this compound is an excellent example for chemical education, demonstrating the principles of functional group chemistry and molecular interactions. It can be used in laboratory courses to teach students about synthesis, characterization, and the application of spectroscopic methods for structural determination .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

(4-bromo-2,6-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJJIVIBRLOHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2,6-difluorophenyl)methanamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)

![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)